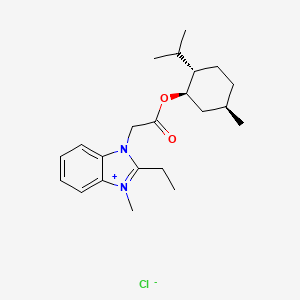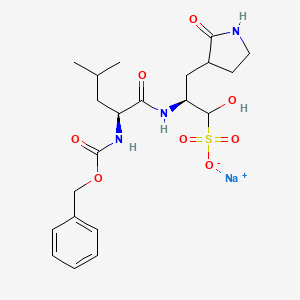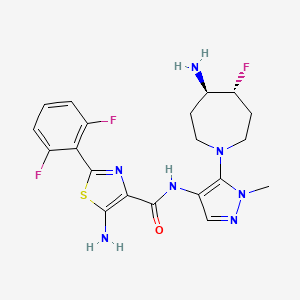
GNE-3511
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GNE-3511 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa y las vías de transducción de señales.
Biología: Employed in the investigation of cellular processes and neurodegenerative diseases.
Medicina: Potenciales aplicaciones terapéuticas en el tratamiento de enfermedades como el Alzheimer y el Parkinson.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y sondas químicas
Mecanismo De Acción
GNE-3511 ejerce sus efectos inhibiendo la quinasa de doble cremallera de leucina, que está involucrada en la regulación de la degeneración neuronal. El compuesto se une al dominio quinasa de MAP3K12, previniendo su activación y posterior fosforilación de los objetivos posteriores. Esta inhibición conduce a la protección de las neuronas de la degeneración y ha demostrado eficacia en varios modelos de enfermedades neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .
Cellular Effects
This compound has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .
Molecular Mechanism
This compound acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .
Temporal Effects in Laboratory Settings
In the temporal lobe epilepsy model induced by pilocarpine, both doses of this compound prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .
Dosage Effects in Animal Models
Administration of this compound in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .
Metabolic Pathways
It is known that this compound inhibits DLK, which is involved in the JNK signaling pathway .
Transport and Distribution
This compound is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .
Métodos De Preparación
La ruta sintética generalmente incluye el uso de 2,6-diaminopiridina como material de partida, que se somete a una serie de reacciones, incluida la sustitución nucleofílica y la ciclización, para formar el producto final . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis a escala de laboratorio implica el uso de disolventes y reactivos orgánicos comunes en condiciones controladas .
Análisis De Reacciones Químicas
GNE-3511 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden realizar utilizando reactivos como la azida de sodio o el cianuro de potasio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados
Comparación Con Compuestos Similares
GNE-3511 es único en su alta selectividad y potencia como inhibidor de la quinasa de doble cremallera de leucina. Los compuestos similares incluyen:
DLK-IN-1: Otro inhibidor de la quinasa de doble cremallera de leucina con propiedades similares pero diferente estructura química.
SP600125: Un inhibidor menos selectivo que se dirige a múltiples quinasas, incluidas JNK y MLK.
G007-LK: Un inhibidor de tankyrasa con diferentes objetivos moleculares pero aplicaciones similares en la investigación de enfermedades neurodegenerativas
Propiedades
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)








![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)

